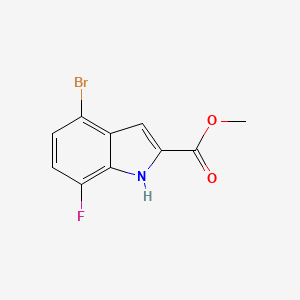

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

Description

Properties

CAS No. |

1427380-14-0 |

|---|---|

Molecular Formula |

C10H7BrFNO2 |

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |

InChI Key |

VHQGCQIAMPJJOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate can then be further reacted to introduce the fluorine atom and the carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate and related indole derivatives:

Key Observations :

- Halogen Positioning: Bromine at C4 (target compound) vs.

- Functional Groups : Carboxamides () exhibit hydrogen-bonding capacity, unlike esters, which may influence solubility and metabolic stability.

- Steric Effects : Bulky substituents like benzyloxy () reduce rotational freedom and may hinder crystallization compared to halogens.

Physical and Spectroscopic Properties

Melting Points :

Biological Activity

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. As a derivative of indole, it possesses a unique chemical structure that allows for various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

This structure includes a bromine atom and a fluorine atom, which are known to enhance the biological activity of indole derivatives by influencing their binding affinity to various targets.

The mechanism of action for this compound is primarily linked to its ability to interact with multiple receptors and enzymes in biological pathways. Indole derivatives are known for their high affinity binding properties, which can lead to various biological effects, including anti-cancer and antimicrobial activities .

Targeted Biological Pathways

- Cancer Cell Inhibition : Research indicates that indole derivatives can inhibit cancer cell proliferation. This compound may act on pathways involved in apoptosis and cell cycle regulation .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : It may also inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the metabolism of tryptophan and have implications in cancer and immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | HCT-116 (colorectal carcinoma) | <10 | Induces apoptosis via caspase activation |

| Antimicrobial | E. coli | 0.0195 | Effective against multiple bacterial strains |

| Enzyme Inhibition | IDO | 2.72 | Strong inhibitory activity noted |

| Enzyme Inhibition | TDO | 3.48 | Significant impact on tryptophan metabolism |

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

- Anticancer Studies : A study evaluated various indole derivatives against cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range .

- Antimicrobial Studies : Another investigation into the antimicrobial properties of indole derivatives found that several compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, supporting the potential use of this compound in treating infections .

- Mechanistic Insights : Research on enzyme inhibition highlighted that modifications in the indole structure could enhance binding affinity to IDO and TDO, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Q. What are the common synthetic routes for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via functionalization of the indole core. A common approach involves:

Bromination and Fluorination: Start with a pre-functionalized indole-2-carboxylic acid derivative. For example, 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (CAS 383132-35-2, C₉H₅BrFNO₂) can be esterified using methanol under acidic conditions to introduce the methyl ester group .

Esterification: Use reagents like thionyl chloride (SOCl₂) or dimethyl sulfate to convert the carboxylic acid to the methyl ester. Microwave-assisted synthesis (e.g., 100°C for 1–2 hours) improves yields by enhancing reaction efficiency .

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl₂) enable further functionalization. Optimize catalyst loading (5 mol%) and solvent systems (1,4-dioxane/water) to minimize side reactions .

Key Optimization Tips:

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H-NMR: Look for characteristic indole NH signals (δ ~9–12 ppm) and ester methyl groups (δ ~3.8–4.5 ppm). Substituents like bromo and fluoro groups deshield adjacent protons .

- ¹³C-NMR: The carbonyl carbon of the ester appears at δ ~160–165 ppm .

- Mass Spectrometry (LC/MS): Confirm molecular weight ([M+H]⁺ expected at ~272–274 Da for C₁₀H₈BrFNO₂) with collision-induced dissociation to validate fragmentation patterns .

- X-ray Crystallography: For structural confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane). Reported indole derivatives show mean C–C bond lengths of 1.36–1.41 Å and R-factors <0.05 .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents at the indole ring while preserving the ester group?

Methodological Answer:

- Regioselective Functionalization:

- Palladium-Catalyzed Couplings:

Case Study:

Ethyl 7-cyclopropyl-3-iodo-1H-indole-2-carboxylate (from ) was synthesized via Suzuki coupling (75% yield) and iodinated with NIS (91% yield). Similar protocols apply to methyl esters .

Q. How can researchers address contradictory data in reaction yields when varying substituents on the indole core?

Methodological Answer: Contradictions often arise from steric/electronic effects or solvent compatibility. Mitigation strategies include:

Solvent Screening: Polar aprotic solvents (DMSO, DMF) enhance solubility of electron-deficient indoles but may deactivate catalysts. Test mixed solvents (e.g., dioxane/water) .

Catalyst Optimization:

- For electron-withdrawing groups (e.g., Br, F), increase Pd catalyst loading to 10 mol% and use ligands like XPhos to stabilize intermediates .

- For bulky substituents, switch to RuPhos/Pd₂(dba)₃ systems to reduce steric hindrance .

Reaction Monitoring: Use real-time LC/MS to identify side products (e.g., dehalogenation or ester hydrolysis) and adjust conditions accordingly .

Example:

In , microwave-assisted Suzuki coupling achieved 71% yield for a cyclopropyl-fluorophenyl indole derivative, whereas traditional heating in DMSO yielded <40% .

Q. What safety protocols are critical during the synthesis and handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., BBr₃ in ester hydrolysis) .

- Waste Disposal: Segregate halogenated waste (bromine/fluorine byproducts) and neutralize acidic residues with NaHCO₃ before disposal .

- Emergency Measures:

- For inhalation exposure, move to fresh air and administer oxygen if needed .

- In case of skin contact, wash with soap/water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.